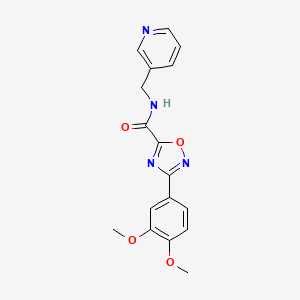
3-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and pyridinylmethyl groups attached to an oxadiazole ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 3-pyridinemethanol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups yields quinones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-DIMETHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(3,4-DIMETHOXYPHENYL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-N-(3-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinylmethyl groups, along with the oxadiazole ring, contributes to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-23-13-6-5-12(8-14(13)24-2)15-20-17(25-21-15)16(22)19-10-11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,22) |
InChI Key |
PKPHXJLFSHTMJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CN=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)
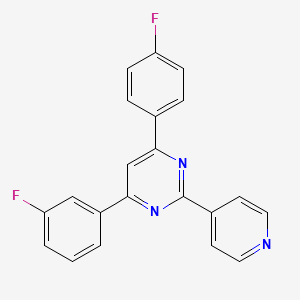
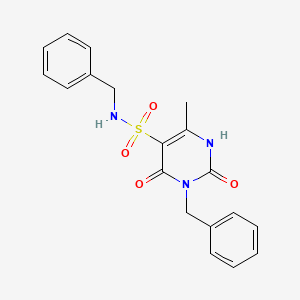
![2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11074622.png)
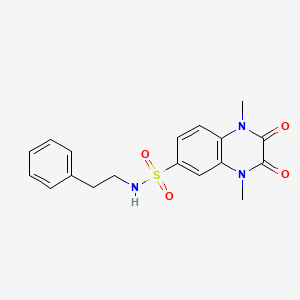
![1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11074629.png)
![2-(1-benzyl-3-{[(4-methylphenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B11074632.png)
![diethyl {[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate](/img/structure/B11074644.png)
![(2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11074645.png)
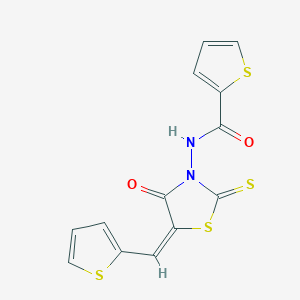
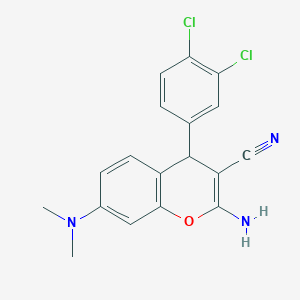
![5-(3-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11074658.png)
![ethyl (2E)-3-amino-2-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11074670.png)
